molecular formula C13H15N5 B5756132 N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Cat. No. B5756132
M. Wt: 241.29 g/mol
InChI Key: KCVXHBMOEQMWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,2,8,10-Tetramethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is a chemical compound with the molecular formula C13H15N5 . It belongs to the class of compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is further substituted with a pyridine ring and four methyl groups .

Scientific Research Applications

Cancer Treatment

This compound has been found to be a potential inhibitor of CDK2 , a protein kinase that plays a crucial role in cell cycle regulation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests its potential use in cancer treatment.

Cell Cycle Progression

The compound has been observed to significantly alter cell cycle progression . This could be useful in studying cell biology and developing treatments for diseases related to cell cycle dysregulation.

Apoptosis Induction

It has been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a vital process in multicellular organisms. Its induction can be beneficial in treating diseases like cancer where cell death is inhibited.

Enzymatic Inhibitory Activity

The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This could be useful in the development of drugs targeting these enzymes.

Fluorescent Reagent

The compound has been synthesized to act as a fluorescent reagent for the analysis of certain drugs . This suggests its potential use in pharmaceutical research and drug testing.

Bulk Manufacturing

The compound is available for bulk manufacturing, sourcing, and procurement . This indicates its potential use in large-scale industrial applications.

Future Directions

The future research directions for this compound could involve further investigation into its biological activity, particularly its potential role as a CDK2 inhibitor . Additionally, more research could be done to fully elucidate its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-7-5-8(2)15-12-11(7)13-16-9(3)6-10(14-4)18(13)17-12/h5-6,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVXHBMOEQMWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

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